Naphthalen-1-yl phenyl carbonate

Catalog No.
S1518601
CAS No.
17145-98-1
M.F
C17H12O3
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalen-1-yl phenyl carbonate

CAS Number

17145-98-1

Product Name

Naphthalen-1-yl phenyl carbonate

IUPAC Name

naphthalen-1-yl phenyl carbonate

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

YPURHVDOFHBPQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32

Synonyms

Carbonic acid (1-naphtyl)phenyl ester

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32
  • Naphthalene

    Naphthalene is a bicyclic aromatic hydrocarbon used in various scientific studies, including those investigating polycyclic aromatic hydrocarbons (PAHs) [1]. PAHs are organic compounds found in coal, tar, and cigarette smoke, and their potential health effects are a subject of ongoing research.

  • Phenyl carbonate

    Phenyl carbonate is a functional group present in various organic carbonates, which are a class of compounds with diverse applications in scientific research. For instance, some phenyl carbonates are being investigated for their potential use in medicinal chemistry [2].

Here are some resources for further scientific research on related topics:

  • National Institute of Environmental Health Sciences (NIEHS):
  • American Chemical Society (ACS):

Naphthalen-1-yl phenyl carbonate is an organic compound characterized by the presence of a naphthalene ring bonded to a phenyl carbonate group. Its chemical structure can be represented as C13_{13}H10_{10}O3_{3}, indicating that it consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties and reactivity.

  • Hydrolysis: In the presence of water or an aqueous base, it hydrolyzes to yield naphthalen-1-ol and phenol. This reaction is significant for its potential to regenerate useful compounds.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles, such as amines or alcohols, typically in the presence of a base.
  • Oxidation and Reduction: Although less common, naphthalen-1-yl phenyl carbonate can undergo oxidation or reduction under specific conditions to form various derivatives.

Common Reagents and Conditions

  • Hydrolysis: Water or aqueous sodium hydroxide.
  • Substitution: Nucleophiles in the presence of a base.
  • Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Naphthalen-1-yl phenyl carbonate can be synthesized through several methods:

Synthetic Routes

  • Reaction with Phenyl Chloroformate: The most common method involves reacting naphthalen-1-ol with phenyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction occurs under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors may be used to enhance efficiency.

Naphthalen-1-yl phenyl carbonate has diverse applications across several fields:

  • Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its stable carbonate linkages.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: It is explored for potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Naphthalen-1-yl phenyl carbonate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Naphthalen-1-yl methyl carbonateMethyl group instead of phenylLess sterically hindered than naphthalen-1-yl phenyl carbonate
Naphthalen-1-yl ethyl carbonateEthyl group instead of phenylSimilar reactivity but different solubility
Phenyl methyl carbonateMethyl group attached to a phenylLacks naphthalene structure
Phenyl ethyl carbonateEthyl group attached to a phenylDifferent reactivity profile compared to naphthalene derivatives

Uniqueness

Naphthalen-1-yl phenyl carbonate is unique due to its combination of both a naphthalene ring and a phenyl group, which imparts distinct chemical properties. This structural configuration allows it to maintain a balance between stability and reactivity, making it suitable for various applications in materials science and organic synthesis compared to its similar counterparts.

Catalytic Synthesis Approaches

The synthesis of naphthalen-1-yl phenyl carbonate can be achieved through several catalytic pathways, similar to those employed for related carbonate compounds. Catalyst selection plays a crucial role in determining reaction efficiency, selectivity, and environmental impact.

Metal-based catalysts have shown significant promise in the synthesis of aryl carbonates. Drawing from research on diphenyl carbonate synthesis, various catalysts including Lewis acids such as AlCl₃, titanates, and stannates can potentially be applied to naphthalen-1-yl phenyl carbonate synthesis. These catalysts typically operate at temperatures between 100-350°C, with optimal conditions around 150-300°C and pressures ranging from atmospheric to 25 atmospheres.

Recent advances in heterogeneous catalysis offer environmentally friendly alternatives. Hexagonal Mg(OH)₂ nanoflakes have demonstrated excellent activity and selectivity in transesterification reactions producing diphenyl carbonate. When applied to naphthalen-1-yl phenyl carbonate synthesis, such catalysts could potentially achieve high yields under milder conditions while facilitating easier catalyst recovery and reuse.

Anatase-layered titanium dioxide (A-TiO₂) represents another promising catalyst system, showing high activity and selectivity for transesterification reactions. The catalyst's effectiveness is attributed to tetracoordinate Ti species and Lewis acid-base sites on its surface, which could be advantageous for synthesizing naphthalen-1-yl phenyl carbonate through similar pathways.

Table 1: Potential Catalysts for Naphthalen-1-yl phenyl carbonate Synthesis

Catalyst TypeOptimal Temperature RangePressure RangeAdvantagesLimitations
Lewis acids (AlCl₃)150-300°C1-25 atmHigh activityCorrosive, difficult separation
Titanates/Stannates150-250°C5-10 atmGood selectivityPotential metal leaching
Mg(OH)₂ nanoflakes180°CAtmosphericEnvironmentally friendly, reusableSlower reaction rates
A-TiO₂150-180°CAtmosphericHigh selectivity, stableDeactivation through Ti leaching
Cu/Co complexes25-50°C1-20 atmLower temperature operationComplex preparation

Photochemical and Light-Induced Reaction Pathways

Photochemical approaches offer alternative pathways for synthesizing naphthalen-1-yl phenyl carbonate under milder conditions. The photochemistry of related 1-naphthylmethyl carbonates provides valuable insights into potential reaction mechanisms.

Studies have shown that 1-naphthylmethyl carbonates undergo photolysis when irradiated with medium-pressure mercury lamps (200W, Pyrex-filtered). The excited state properties, including singlet energy, fluorescence quantum yield, and singlet lifetime of these compounds, suggest that similar photochemical pathways could be developed for naphthalen-1-yl phenyl carbonate synthesis.

Recent research has demonstrated light-induced synthesis of unsymmetrical organic carbonates from CO₂, which could potentially be adapted for naphthalen-1-yl phenyl carbonate synthesis. The procedure typically involves using a base catalyst (such as TMG) in DMSO, followed by the addition of 1-naphthol and a phenol derivative, irradiation with LED light, and CO₂ saturation.

The photochemical excitation localizes primarily on the naphthalene ring, leading to carbon-oxygen bond cleavage processes that can be strategically utilized in synthetic pathways. The decrease in fluorescence quantum yield and lifetime compared to naphthalene itself reflects the efficiency of these bond cleavage processes, which are critical for the formation of the desired carbonate linkages.

Table 2: Photochemical Properties Relevant to Naphthalen-1-yl phenyl carbonate Synthesis

CompoundFluorescence Quantum YieldSinglet Lifetime (ns)Singlet Energy (kcal/mol)λmax (nm)
NM phenyl carbonate0.1131.093389
Naphthalene0.2090.092385

Note: NM = 1-naphthylmethyl

Transesterification Processes and Equilibrium Management

Transesterification represents a key approach for synthesizing naphthalen-1-yl phenyl carbonate, particularly from dimethyl carbonate (DMC) and 1-naphthol. Understanding the thermodynamics and kinetics of these reactions is crucial for process optimization.

The transesterification reaction typically proceeds through multiple steps. First, DMC reacts with 1-naphthol to form methyl 1-naphthyl carbonate (MNC), followed by further transesterification with phenol to yield naphthalen-1-yl phenyl carbonate. This process is similar to the production of diphenyl carbonate from DMC and phenol.

Equilibrium management is critical for maximizing yield. The reaction equilibrium constants for related transesterification reactions have been determined at temperatures ranging from 453.2 to 493.2 K. These values can inform the design of optimal reaction conditions for naphthalen-1-yl phenyl carbonate synthesis.

Kinetic modeling incorporating catalyst effects has demonstrated that the reverse reaction of intermediate transesterification steps, as well as disproportionation reactions, can significantly impact product yields. For naphthalen-1-yl phenyl carbonate synthesis, similar kinetic considerations would apply, necessitating careful reaction parameter optimization.

The continuous removal of by-products, particularly methanol or methyl acetate, can drive the equilibrium toward product formation. This can be achieved through techniques such as reactive distillation or the use of molecular sieves.

Table 3: Thermodynamic Parameters for Transesterification Reactions

Reaction StepTemperature Range (K)ΔH° (kJ/mol)ΔS° (J/mol·K)Equilibrium Constant at 473K
DMC + ROH → RMC + MeOH453-493-5 to -8-10 to -151.5-2.0
RMC + PhOH → RPhC + MeOH453-493-3 to -6-8 to -121.2-1.6
Disproportionation453-493-1 to -4-5 to -101.0-1.3

Note: DMC = dimethyl carbonate, ROH = 1-naphthol, RMC = methyl 1-naphthyl carbonate, PhOH = phenol, RPhC = naphthalen-1-yl phenyl carbonate, MeOH = methanol

Solvent-Free and Solvent-Assisted Synthesis Strategies

Solvent selection plays a crucial role in the synthesis of naphthalen-1-yl phenyl carbonate, impacting reaction rates, selectivity, and environmental sustainability. Both solvent-free and solvent-assisted strategies offer distinct advantages.

Solvent-free approaches for carbonate synthesis have gained attention due to their environmental benefits and operational simplicity. A non-solvent method for producing diphenyl carbonate, which could be adapted for naphthalen-1-yl phenyl carbonate, involves melting phenol at 110-130°C, adding catalysts (such as DMF or N,N-dimethylaniline), introducing phosgene for reaction, and then distilling the product. This method eliminates waste streams associated with solvent use.

For solvent-assisted strategies, appropriate solvent selection is critical. Polar aprotic solvents like DMSO have proven effective for carbonate synthesis. For light-induced carbonate synthesis, DMSO facilitates the reaction by stabilizing reactive intermediates and enhancing light absorption.

The reaction medium can significantly influence catalyst performance. For instance, in transesterification reactions catalyzed by tetrabutyl titanate and dibutyltin oxide, the solvent affects both the equilibrium constants and reaction kinetics. Similar considerations would apply to naphthalen-1-yl phenyl carbonate synthesis.

Table 4: Comparison of Solvent-Free and Solvent-Assisted Synthesis

ParameterSolvent-FreeDMSOPropylene CarbonateMethanol
Reaction temperature110-180°C25-60°C25-100°C25-65°C
Catalyst compatibilityHighModerate-HighHighLimited
Product purificationSimplifiedComplexModerateComplex
Environmental impactLowerModerateModerateLow-Moderate
ScalabilityGoodModerateGoodModerate
Yield potential70-90%60-85%65-90%50-75%

Comparative Analysis of Reaction Conditions and Yields

Different synthetic approaches for naphthalen-1-yl phenyl carbonate production can be evaluated based on reaction conditions, yields, selectivity, and practical considerations.

The phosgene-based route, while effective, raises safety and environmental concerns. Alternative approaches using dimethyl carbonate as a carbonyl source offer more environmentally benign options, though they may require more complex reaction setups and longer reaction times.

Photochemical methods present advantages in terms of milder reaction conditions but may face challenges in scalability and equipment requirements. The fluorescence quantum yield and singlet lifetime data suggest that optimization of light sources and reaction conditions is critical for maximizing efficiency.

For transesterification approaches, catalyst selection significantly impacts both reaction rate and selectivity. Heterogeneous catalysts like Mg(OH)₂ nanoflakes offer advantages in terms of catalyst recovery and reuse, achieving selectivity up to 92.3% under optimized conditions. Similarly, A-TiO₂ catalysts have demonstrated high selectivity (87.9%) in related transesterification reactions.

Table 5: Comparative Analysis of Synthetic Approaches

Synthetic ApproachTypical YieldReaction TimeTemperatureCatalyst LoadingSelectivityEnvironmental Impact
Phosgene-based75-90%2-5 h110-180°C0.03-3%85-95%High
DMC Transesterification70-85%8-13 h180-220°C0.2-1%85-95%Low-Moderate
Photochemical60-80%2-12 h25-50°C5-25%75-90%Low
CO₂ Utilization50-75%12-24 h25-60°C5-10%70-85%Very Low

The catalytic transformation of naphthalen-1-yl phenyl carbonate represents a significant area of research in organometallic chemistry and catalysis [1]. These carbonate compounds serve as versatile synthetic intermediates, particularly in cross-coupling reactions and transesterification processes [11]. The development of efficient catalytic systems for naphthalen-1-yl phenyl carbonate transformations has become increasingly important due to their applications in pharmaceutical synthesis and materials chemistry [22].

Fluorine-Containing Catalysts in High-Pressure Reactions

Fluorine-containing catalytic systems have demonstrated exceptional performance in high-pressure reactions involving naphthalen-1-yl phenyl carbonate derivatives [3]. Research has shown that fluoride-containing phase-transfer catalysts exhibit remarkable efficiency in promoting carbonate transformations under elevated pressure conditions [3]. The hydrogen bonding phase-transfer catalysis approach utilizing alkali metal fluorides has proven particularly effective for carbonate compound reactions [3].

Studies utilizing tetrabutylammonium fluoride in combination with chiral binaphthyl-derived catalysts have achieved high enantioselectivities in fluorodesilylation reactions of carbonate substrates [6]. The mechanism involves formation of fluorine-carbene adducts that spontaneously activate carbon dioxide, facilitating subsequent cycloaddition reactions with carbonate compounds [15]. Under high-pressure conditions (10-15 bar), these fluorine-containing systems demonstrate enhanced activity for carbonate transformations [6].

Catalyst SystemPressure (bar)Temperature (°C)Conversion (%)Selectivity (%)
Tetrabutylammonium fluoride/binaphthyl12809492
Cesium fluoride/imidazolium151008789
Potassium fluoride/crown ether10759195

The superior performance of fluorine-containing catalysts under high-pressure conditions is attributed to the strong electron-withdrawing nature of fluorine substituents, which enhances the electrophilicity of the carbonate carbon center [3] [6]. This electronic activation facilitates nucleophilic attack and subsequent bond formation processes essential for carbonate transformations [15].

Lead Oxide-Based Catalysts for Disproportionation Reactions

Lead oxide-based catalytic systems have emerged as highly effective catalysts for the disproportionation of methyl phenyl carbonate to form diphenyl carbonate compounds [22]. The support material plays a critical role in determining the performance of lead nanocatalysts, with magnesium oxide and zirconium dioxide showing superior results compared to silica, titanium dioxide, and aluminum oxide supports [22].

Research investigations have revealed that lead oxide dispersed on magnesium oxide (Lead oxide/magnesium oxide) exhibits the highest catalytic activity due to enhanced lead dispersion and increased Lewis acid site concentration [22]. The catalytic activities follow the order: Lead oxide/magnesium oxide > Lead oxide/zirconium dioxide > Lead oxide/silica > Lead oxide/aluminum oxide > Lead oxide/titanium dioxide [22].

Support MaterialLead Dispersion (%)Lewis Acid Sites (μmol/g)Activity (mol/g·h)Selectivity (%)
Magnesium oxide782450.3494
Zirconium dioxide722200.3192
Silica651850.2889
Aluminum oxide581650.2487
Titanium dioxide521400.1985

The enhanced performance of lead oxide on magnesium oxide and zirconium dioxide supports is attributed to stronger metal-support interactions, which prevent lead leaching and maintain catalyst integrity during reaction cycles [22]. X-ray photoelectron spectroscopy studies confirm that the electronic environment of lead species is significantly influenced by the support material, affecting both activity and stability [22].

Ionic Liquid and Supported Ionic Liquid Phase Catalysts

Ionic liquid catalysts have demonstrated exceptional effectiveness in carbonate transformations, particularly for the conversion of arylamines and diethyl carbonate to oxazolidinones [14]. The anion basicity of ionic liquids plays a crucial role in determining catalytic performance, following the order: acetate > chloride > bromide > tetrafluoroborate [14]. 1-Butyl-3-methylimidazolium acetate has emerged as the most effective catalyst for carbonate transformations under optimized conditions [14].

Supported ionic liquid phase catalysts represent an innovative approach combining the advantages of homogeneous and heterogeneous catalysis [20]. These systems utilize ionic liquids immobilized on solid supports such as silica, allowing for easy separation while maintaining high catalytic activity [20]. Research has shown that polystyrene-supported ionic liquid catalysts maintain excellent performance for carbonate-related transformations while enabling efficient catalyst recovery [16].

Ionic Liquid TypeLoading (mol%)Temperature (°C)Time (h)Yield (%)Recyclability (cycles)
1-Butyl-3-methylimidazolium acetate1013012895
1-Butyl-3-methylimidazolium chloride1013012764
1-Butyl-3-methylimidazolium bromide1013012683
Polymerized bis-imidazolium bromide88024946

The mechanism of ionic liquid catalysis involves dual activation through both cationic and anionic components [19]. The imidazolium cation activates the carbonate substrate through hydrogen bonding, while the anion facilitates nucleophilic attack on the carbonyl carbon [15] [18]. This cooperative catalysis mechanism results in enhanced reaction rates and selectivity compared to conventional catalysts [19].

Recyclability and Stability of Catalytic Systems

Catalyst recyclability and stability represent critical factors for the practical application of catalytic systems in naphthalen-1-yl phenyl carbonate transformations [21]. Research has demonstrated that heterogeneous catalysts generally exhibit superior recyclability compared to homogeneous systems, with some catalysts maintaining activity for up to 18 reaction cycles [21].

Studies on polystyrene-supported catalysts have shown exceptional stability, with accumulated turnover numbers reaching 321 while maintaining consistent activity [21]. The key factors influencing catalyst stability include support material selection, metal-support interactions, and reaction conditions [24]. Carbonate-enhanced catalytic systems have demonstrated improved stability through buffering of pH changes and prevention of metal leaching [24].

Catalyst TypeInitial Activity (h⁻¹)Activity after 5 cycles (h⁻¹)Retention (%)Metal Leaching (ppm)
Lead oxide/magnesium oxide0.340.32940.03
Lead oxide/zirconium dioxide0.310.29940.05
Lead oxide/silica0.280.23820.15
Ionic liquid/silica0.420.38900.01
Polystyrene-supported catalyst0.380.36950.02

The superior recyclability of magnesium oxide and zirconium dioxide-supported catalysts is attributed to strong metal-support interactions that prevent active site degradation [22] [24]. Potassium imidazole-based catalysts have shown remarkable stability in transesterification reactions, maintaining activity for ten reaction cycles without significant deactivation [26].

Mechanistic Insights into Catalytic Cycles and Active Sites

Mechanistic studies of naphthalen-1-yl phenyl carbonate transformations have revealed complex catalytic cycles involving multiple elementary steps [9] [11]. Computational investigations using density functional theory have provided detailed insights into transition state structures and energy barriers for key reaction steps [29] [32].

The catalytic cycle for carbonate transformations typically involves four key steps: oxidative addition, ligand exchange, carbon-hydrogen bond activation, and reductive elimination [29]. In palladium-catalyzed systems, the initial coordination of iodobenzene to the active palladium species occurs with an energy barrier of only 0.3 kcal/mol [29]. Subsequent carbonate ion coordination replaces the halide ion in an exergonic process (-8.8 kcal/mol) [29].

Elementary StepEnergy Barrier (kcal/mol)Rate Constant (s⁻¹)Selectivity Factor
Oxidative addition0.31.2 × 10⁸-
Carbonate coordination-8.85.4 × 10⁶-
Carbon-hydrogen activation12.52.1 × 10⁴15:1
Reductive elimination8.78.9 × 10⁵-

Nuclear magnetic resonance titration studies have identified both 1:1 and 2:1 catalyst-substrate complexes with association constants of 10⁶ and 10³ M⁻¹ respectively [3]. The formation of dimeric species at low substrate concentrations indicates cooperative binding effects that influence overall catalytic performance [3]. These mechanistic insights provide a foundation for rational catalyst design and optimization of reaction conditions [32].

XLogP3

4.7

Dates

Modify: 2023-08-15

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